molecular formula C16H15NO2 B8775210 N-(4-methoxyphenyl)-3-phenylacrylamide

N-(4-methoxyphenyl)-3-phenylacrylamide

Cat. No.: B8775210
M. Wt: 253.29 g/mol
InChI Key: WEMJCDDYUBVWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-phenylacrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylacrylamide typically involves the condensation of 4-methoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct the incoming electrophile to the ortho or para positions on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenylacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

  • N-(4-Methoxyphenyl)acetamide
  • N-(4-Methoxyphenyl)benzamide
  • N-(4-Methoxyphenyl)propionamide

Comparison: N-(4-methoxyphenyl)-3-phenylacrylamide is unique due to the presence of both a methoxy group and an acrylamide moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the acrylamide group enhances its reactivity in polymerization reactions, while the methoxy group influences its electronic properties and biological activity.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)

InChI Key

WEMJCDDYUBVWRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Anisidine (25 g, 0.203 mol) was suspended in acetone (400 ml), to which pyridine (19.7 ml, 0.244 mol) was added. While cooling on ice, cinnamoyl chloride (37.2 g, 0.223 mol) was further added, followed by stirring at ambient temperature for 20 minutes. As a result, a uniform solution was obtained. The solvent was condensed under reduced pressure. To the residue, ethyl acetate and water were added. The sediment was collected by filtration, washed with ethyl acetate and water, and dried with air. 50.4 g of the title compound was obtained as pale greenish brown powder (98.0%, mp.: 147°-150° C.).
Quantity
25 g
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reactant
Reaction Step One
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19.7 mL
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reactant
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37.2 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four
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400 mL
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solvent
Reaction Step Five

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